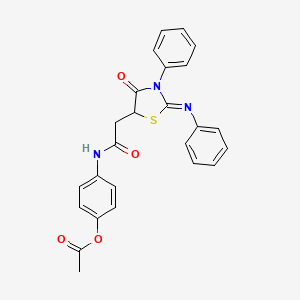

(Z)-4-(2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamido)phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-(2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamido)phenyl acetate is a useful research compound. Its molecular formula is C25H21N3O4S and its molecular weight is 459.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-4-(2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamido)phenyl acetate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This compound belongs to a class of thiazolidine derivatives known for their diverse pharmacological effects, including antiproliferative and antimicrobial activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with various acylating agents. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For instance, the synthesis process can yield compounds with high purity and specific melting points, indicative of their crystalline nature .

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties through various mechanisms:

- Induction of Apoptosis : Many thiazolidine derivatives have been shown to induce apoptosis in cancer cells. For example, studies have demonstrated that modifications at position 5 of the thiazolidine ring enhance anticancer activity against several tumor cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells .

- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause cell cycle arrest, preventing cancer cells from proliferating. This mechanism has been observed in various studies involving thiazolidine derivatives .

- Inhibition Studies : Specific derivatives have shown promising results in inhibiting cell viability across multiple cancer cell lines, including cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7). For instance, certain derivatives displayed IC50 values indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide | MCF-7 | 5.6 |

| 5-{2-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethylidene}-1,3-thiazolidine-2,4-dione | K562 | 4.8 |

Antibacterial Activity

Thiazolidine derivatives also exhibit notable antibacterial properties:

- Broad-Spectrum Activity : Compounds derived from thiazolidines have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The antibacterial activity is often assessed through disc diffusion methods or minimum inhibitory concentration (MIC) tests .

- Mechanism of Action : The antibacterial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 20 |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 22 |

Case Studies

Several studies have focused on the biological activities of thiazolidine derivatives:

- Patil et al. Study : This research demonstrated the synthesis of multiple thiazolidine derivatives and evaluated their antiproliferative effects against seven tumor cell lines. The most effective compounds were identified based on their ability to induce apoptosis and inhibit cell proliferation .

- Havrylyuk et al. Research : This study highlighted the cytotoxic effects of specific thiazolidine derivatives against leukemia and breast cancer cell lines, providing insights into their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives, including those similar to (Z)-4-(2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamido)phenyl acetate, exhibit significant anticancer properties. For instance, compounds containing the thiazolidine structure have been tested against various cancer cell lines, demonstrating selective cytotoxicity. A notable study found that certain thiazolidinone derivatives showed promising results against A549 human lung adenocarcinoma cells with IC50 values indicating effective growth inhibition .

Anticonvulsant Properties

Thiazolidinone derivatives have also been investigated for their anticonvulsant activities. A series of synthesized compounds were evaluated for their ability to prevent seizures in animal models, with some exhibiting potency comparable to established anticonvulsants like diazepam . The presence of the thiazolidine ring is believed to enhance the pharmacological profile of these compounds.

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been explored extensively. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents . The mechanism often involves interference with bacterial cell wall synthesis or function.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolidinone core followed by acetamide substitution. Various synthetic strategies have been reported:

One-Pot Reactions

One-pot reactions involving multiple reagents have been successfully employed to synthesize thiazolidinones efficiently. These methods reduce the number of purification steps required and enhance yield .

Catalytic Approaches

Recent advancements in catalytic methodologies, such as using magnetic nanoparticles for regioselective synthesis, have improved the efficiency of producing functionalized thiazolidinones . This approach not only simplifies the process but also enhances the sustainability of chemical synthesis.

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of thiazolidinone derivatives:

Propiedades

IUPAC Name |

[4-[[2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4S/c1-17(29)32-21-14-12-19(13-15-21)26-23(30)16-22-24(31)28(20-10-6-3-7-11-20)25(33-22)27-18-8-4-2-5-9-18/h2-15,22H,16H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRHWHFZMMGASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.